1-methyl-N,N'-di(pyridin-4-yl)-1H-pyrazole-3,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring substituted with pyridyl groups and carboxamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution with Pyridyl Groups:
Carboxamide Formation: The carboxamide groups are introduced by reacting the intermediate compound with appropriate amines or amides under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyridine derivatives in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered oxidation states.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.
Comparison with Similar Compounds
1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE can be compared with similar compounds such as:
1-METHYL-3,5-DI(4-PYRIDYL)-1H-PYRAZOLE: Lacks the carboxamide groups, which may affect its reactivity and applications.
1-METHYL-N~3~,N~5~-DI(2-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE: Substitution at different positions on the pyridine ring, leading to different chemical properties.
1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXYLIC ACID: Contains carboxylic acid groups instead of carboxamide, influencing its acidity and reactivity.
The uniqueness of 1-METHYL-N~3~,N~5~-DI(4-PYRIDYL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N6O2 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
1-methyl-3-N,5-N-dipyridin-4-ylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C16H14N6O2/c1-22-14(16(24)20-12-4-8-18-9-5-12)10-13(21-22)15(23)19-11-2-6-17-7-3-11/h2-10H,1H3,(H,17,19,23)(H,18,20,24) |
InChI Key |
FEMFKJCBIGCMGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CC=NC=C2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.